Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(cyclohexylcarbamoylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-10-9-15-12(18)17-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,16,19)(H2,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBYRIOVWNSFAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 2-(cyclohexylcarbamoylamino)ethylamine. The reaction is carried out under mild conditions, often using a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production methods for carbamates, including this compound, often involve the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. This reagent reacts with amines to form the corresponding carbamates under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for carbamates.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.
Scientific Research Applications
Enzyme Inhibition
One of the prominent applications of tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate is its inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. Studies have shown that this compound can effectively inhibit α-glucosidase, which is crucial for managing postprandial blood glucose levels in diabetic patients. The mechanism involves binding to the active site of the enzyme, preventing substrate access .
Case Study: α-Glucosidase Inhibition
- Objective: Evaluate the inhibitory effect on α-glucosidase.
- Methodology: The compound was incubated with α-glucosidase and a substrate (p-nitrophenyl α-D-glucopyranoside). The absorbance was measured at λmax = 405 nm to determine enzyme activity.
- Results: A significant percentage of inhibition was observed, indicating potential as an antidiabetic agent .
Potential Therapeutic Applications
The compound has been explored as a precursor in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders. Its structure allows for modifications that can enhance bioactivity or selectivity toward specific biological targets.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme | Inhibition Percentage (%) | Reference |
|---|---|---|---|
| α-Glucosidase Inhibition | α-Glucosidase | 70% | |
| Anticancer Potential | Various Cancer Cells | Under Investigation |
Industrial Applications
Beyond medicinal chemistry, this compound can be utilized in industrial applications such as agrochemicals or as intermediates in the synthesis of complex organic molecules.
Table 2: Industrial Applications
| Application Type | Description |
|---|---|
| Agrochemicals | Potential use in developing herbicides or pesticides due to its reactive functional groups. |
| Organic Synthesis | Serves as an intermediate in synthesizing other biologically active compounds. |
Mechanism of Action
The mechanism of action of Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate involves the formation of a stable carbamate bond, which protects the amine group from unwanted reactions. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features
The target compound’s structure can be contrasted with related carbamates based on substituent variations (Table 1):
Key Observations :
- Cyclohexyl vs. Aromatic Groups : The cyclohexyl group in the target compound imparts greater steric hindrance and lipophilicity compared to benzyl derivatives. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
- Electron-Donating vs. Withdrawing Substituents : Methoxybenzyl (electron-donating) and fluorobenzyl (electron-withdrawing) groups influence the nucleophilicity of the amine, affecting reaction kinetics in cyclization processes .
- Aliphatic vs. Fluorinated Chains : The trifluoroethyl group in introduces strong electronegativity and metabolic resistance, contrasting with the cyclohexyl group’s hydrophobic character.
Carcinogenicity and Mutagenicity
demonstrates that carbamate toxicity varies significantly with substituents:
- Ethyl carbamate (EC) and vinyl carbamate are highly carcinogenic, inducing liver and lung tumors in rodents.
Implications for the Target Compound :
The cyclohexylcarbamoyl group may further reduce toxicity compared to ethyl/vinyl carbamates. However, its metabolic fate (e.g., hydrolysis to cyclohexylamine) requires evaluation, as cyclohexylamine itself has documented toxicity.
Physicochemical and Functional Properties
Solubility and Lipophilicity
Thermal Stability
The tert-butyl group’s steric protection enhances thermal stability across all analogs, making them suitable for high-temperature reactions.
Biological Activity
Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate is a compound that falls under the category of carbamates, known for their diverse applications in organic synthesis and medicinal chemistry. This article provides an in-depth exploration of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H27N3O3
- Molecular Weight : 271.39 g/mol
- CAS Number : 501003-84-5
The compound features a tert-butyl group, a cyclohexylcarbamoyl moiety, and an aminoethyl carbamate structure, which contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound primarily revolves around its ability to form stable carbamate bonds. This stability allows it to protect amine groups during synthetic processes, which is crucial in various biochemical applications. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions, enhancing its utility in drug development and synthesis of biologically active compounds.
Biological Activity and Applications
-
Medicinal Chemistry :
- This compound has been investigated for its potential role as a building block in the synthesis of pharmaceuticals. Its ability to act as a protecting group for amines makes it valuable in peptide synthesis and other organic reactions.
- Research indicates that derivatives of this compound may exhibit antitumor activity and could be explored for their efficacy against various cancers.
- Pharmacological Studies :
- Research Findings :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Tert-butyl carbamate | Simpler structure | Used as a protecting group |
| Benzyl carbamate | Aromatic ring present | Commonly used in organic synthesis |
| Tert-butyl-N-methylcarbamate | Methyl substitution | Exhibits different reactivity profiles |
| This compound | Unique cyclohexyl moiety | Potential antitumor activity |
Case Study 1: Antitumor Activity
A recent investigation into the antitumor properties of carbamate derivatives revealed that this compound exhibited promising cytotoxic effects against breast cancer cell lines. The study utilized various assays to assess cell viability and proliferation rates, indicating a dose-dependent response.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of DHFR by related carbamate compounds, demonstrating that modifications to the cyclohexyl moiety could enhance binding affinity. This research underscores the importance of structural variations in optimizing therapeutic agents derived from this class of compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves multi-step carbamate formation. For example, tert-butyl (2-aminoethyl)carbamate can react with cyclohexyl isocyanate under anhydrous conditions in dichloromethane (DCM) at 0–25°C. Catalytic bases like triethylamine (TEA) or DMAP improve yields by activating the amine nucleophile . Yield optimization requires monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry (e.g., 1.2 equivalents of isocyanate to amine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >95% purity. Lower yields in some protocols (e.g., 37% in ) may arise from steric hindrance; microwave-assisted synthesis or elevated temperatures (40–60°C) can mitigate this .
| Key Reaction Parameters |
|---|
| Solvent: DCM or THF |
| Temperature: 0–25°C |
| Catalyst: TEA/DMAP |
| Purification: Silica gel chromatography |
Q. How can researchers safely handle Tert-butyl carbamate derivatives during synthesis?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile solvents (DCM, THF).
- Spill Management : Absorb with inert material (vermiculite) and dispose as chemical waste.
- Storage : Store at 2–8°C under nitrogen to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR in DMSO-d₆ confirms carbamate and urea linkages. Key signals include tert-butyl protons (δ 1.38 ppm, singlet) and urea NH (δ 6.5–7.5 ppm, broad) .
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ peaks (e.g., m/z 479.2 in ). High-resolution MS (HRMS) validates molecular formula .
- IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and N-H (3300 cm⁻¹) confirm functional groups.
Advanced Research Questions
Q. How can enantioselective synthesis of Tert-butyl carbamates be achieved, and what chiral intermediates are critical?
- Methodological Answer : Enantioselective routes often employ chiral auxiliaries or catalysts. For example, iodolactamization () generates stereocenters in intermediates like benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. Asymmetric hydrogenation (e.g., using Ru-BINAP catalysts) or enzymatic resolution (lipases) can enhance enantiomeric excess (ee >98%) . Monitoring ee via chiral HPLC (Chiralpak AD-H column) is essential.
Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives?
- Methodological Answer : Discrepancies in hydrogen-bonding patterns (e.g., vs. 5) require:
High-Resolution Data : Collect data at synchrotrons (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).
Refinement Tools : Use SHELXL for anisotropic refinement and disorder modeling. The "RIGU" command restrains hydrogen bonds during refinement .
Validation : Cross-check with software like PLATON (ADDSYM) to detect missed symmetry.
| Crystallographic Parameters |
|---|
| Software: SHELXL-2018 |
| Resolution: ≤0.8 Å |
| R-factor: <5% |
Q. How can computational tools guide retrosynthetic planning for structurally complex carbamate derivatives?
- Methodological Answer : Retrosynthetic analysis using databases (Reaxys, Pistachio) identifies viable precursors. For example, this compound can be deconstructed into tert-butyl (2-aminoethyl)carbamate and cyclohexyl isocyanate. Machine learning platforms (e.g., IBM RXN) predict reaction feasibility (>80% accuracy) by training on >2 million reactions. Key considerations:
- Protecting Groups : Boc stability under acidic conditions (e.g., TFA deprotection).
- Reactivity : Avoid competing pathways (e.g., urea vs. carbamate formation) .
Q. What experimental approaches analyze intermolecular interactions in carbamate crystal structures?
- Methodological Answer :
- X-ray Diffraction : Resolve hydrogen bonds (N-H···O=C) and π-stacking in crystal packing ().
- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., 40% H-bonding, 25% van der Waals in ).
- DFT Calculations : Gaussian 16 optimizes molecular geometries and calculates interaction energies (e.g., dimer stabilization ≈ -15 kcal/mol) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar carbamates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
